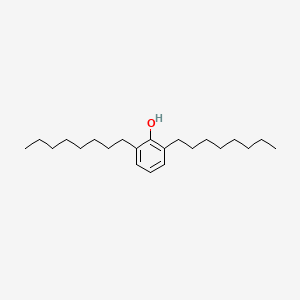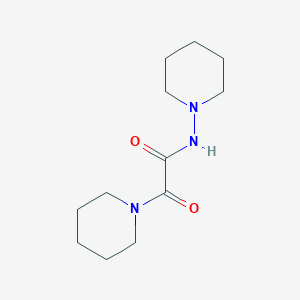
Formamide, 2-piperidino-1-piperidinocarbonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, 2-piperidino-1-piperidinocarbonyl- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes two piperidine rings attached to a formamide group.
Métodos De Preparación
The synthesis of Formamide, 2-piperidino-1-piperidinocarbonyl- typically involves the reaction of piperidine derivatives with formamide under specific conditions. . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. These methods may include hydrogenation, cyclization, and amination reactions .
Análisis De Reacciones Químicas
Formamide, 2-piperidino-1-piperidinocarbonyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce piperidines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including its role as an inhibitor for certain enzymes and receptors . In the industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of Formamide, 2-piperidino-1-piperidinocarbonyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Formamide, 2-piperidino-1-piperidinocarbonyl- can be compared with other piperidine derivatives, such as piperidinones and spiropiperidines. These compounds share similar structural features but differ in their specific functional groups and biological activities . For example, piperidinones are known for their role in the synthesis of pharmaceuticals, while spiropiperidines are studied for their unique structural properties .
Propiedades
Número CAS |
6050-25-5 |
|---|---|
Fórmula molecular |
C12H21N3O2 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
2-oxo-N,2-di(piperidin-1-yl)acetamide |
InChI |
InChI=1S/C12H21N3O2/c16-11(13-15-9-5-2-6-10-15)12(17)14-7-3-1-4-8-14/h1-10H2,(H,13,16) |
Clave InChI |
NAILEPJSUJCANH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C(=O)NN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



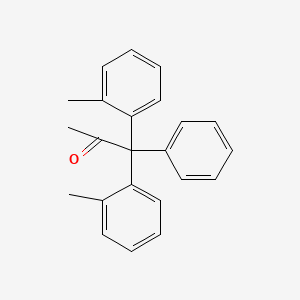
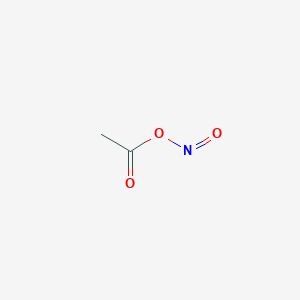

![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
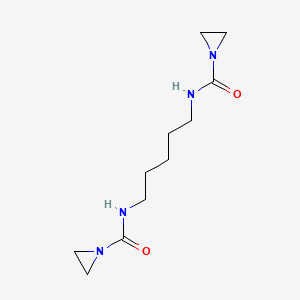

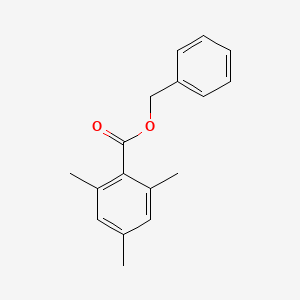
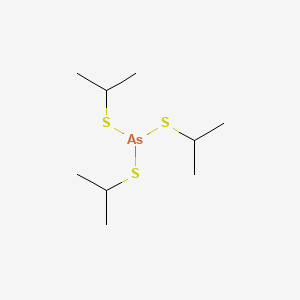
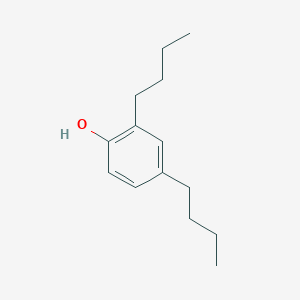
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
